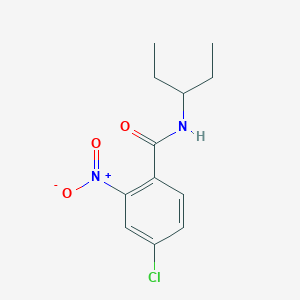
4-chloro-N-(1-ethylpropyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-ethylpropyl)-2-nitrobenzamide (also known as AEBSF) is a chemical compound that belongs to the class of serine protease inhibitors. It has been widely used in scientific research for its ability to inhibit serine proteases, which are enzymes that play important roles in various physiological and pathological processes.
作用机制
AEBSF acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from catalyzing its substrate. AEBSF is also known to inhibit the autoproteolysis of some serine proteases, which is a self-cleavage process that regulates the activity of the enzyme.
Biochemical and physiological effects:
AEBSF has been shown to have various biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting the activity of thrombin, a serine protease that plays a key role in the blood clotting cascade. AEBSF has also been shown to inhibit the release of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. In cancer research, AEBSF has been used to study the roles of serine proteases in tumor growth and metastasis.
实验室实验的优点和局限性
AEBSF has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the roles of these enzymes in various biological processes. AEBSF is also stable and easy to handle, which makes it suitable for long-term storage and use in experiments. However, AEBSF has some limitations as well. It is an irreversible inhibitor, which means that it cannot be removed from the enzyme once it has bound to the active site. This can make it difficult to study the recovery of enzyme activity after inhibition. AEBSF can also inhibit other enzymes that have a similar active site to serine proteases, which can lead to off-target effects.
未来方向
AEBSF has several potential future directions for scientific research. One direction is to study the roles of serine proteases in various diseases such as cancer, inflammation, and neurodegenerative disorders. AEBSF can be used to identify novel targets for drug development and to study the mechanisms of disease progression. Another direction is to develop new serine protease inhibitors that are more potent and selective than AEBSF. This can lead to the development of new drugs for the treatment of various diseases. Finally, AEBSF can be used to study the structure and function of serine proteases and to develop new tools for protein engineering and biotechnology.
合成方法
AEBSF can be synthesized by reacting 4-chloro-2-nitrobenzoyl chloride with 1-ethylpropylamine in the presence of a base such as triethylamine. The reaction yields a yellow crystalline solid that can be purified by recrystallization.
科学研究应用
AEBSF has been widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin. AEBSF has been used to study the roles of serine proteases in various physiological and pathological processes such as blood coagulation, inflammation, and cancer.
属性
IUPAC Name |
4-chloro-2-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-9(4-2)14-12(16)10-6-5-8(13)7-11(10)15(17)18/h5-7,9H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYALZYEOHJWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5720860.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
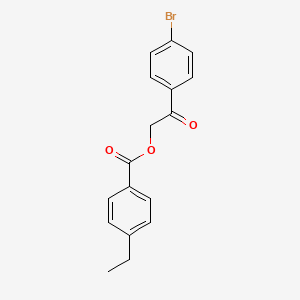

![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
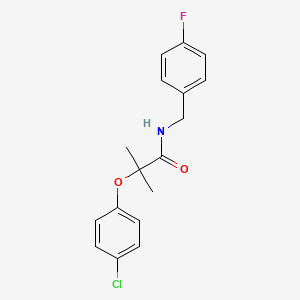
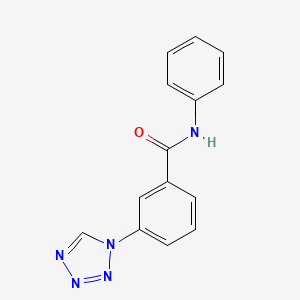
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
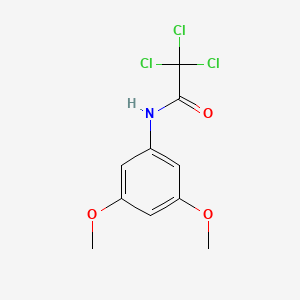
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)
